2-Cyano-6-methylbenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Nitrile Chemistry
2-Cyano-6-methylbenzoic acid is a member of the broad class of benzoic acid derivatives. The properties and reactivity of the parent benzoic acid molecule are significantly modulated by the nature and position of its substituents. In this specific compound, the substituents are a cyano (-C≡N) group at the 2-position and a methyl (-CH₃) group at the 6-position.
The electronic properties of these groups are crucial to the molecule's reactivity. The cyano group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. In contrast, the methyl group is weakly electron-donating. The placement of these groups ortho to the carboxylic acid function introduces steric hindrance that can influence the reactivity of the carboxyl group.
The chemistry of nitriles is a significant field in itself. The cyano group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. smolecule.com The presence of both a nitrile and a carboxylic acid on the same aromatic ring, as in this compound, offers opportunities for intramolecular reactions to construct complex polycyclic molecules.
The properties of this compound can be understood by comparing it to other substituted benzoic acids. For example, the presence of a halogen, such as in 6-Bromo-3-cyano-2-methylbenzoic acid, introduces a site for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. Similarly, the introduction of a hydroxyl group, as in 2-cyano-6-hydroxy-4-methylbenzoic acid, adds a nucleophilic center and potential for hydrogen bonding interactions. guidechem.com The interplay of these functional groups dictates the molecule's utility as a chemical intermediate.
Table 1: Comparison of Related Benzoic Acid Derivatives
| Compound Name | Key Substituents | Noteworthy Chemical Features |
|---|---|---|
| This compound | 2-Cyano, 6-Methyl | Steric hindrance around the carboxylic acid; versatile nitrile group. |
| 6-Bromo-3-cyano-2-methylbenzoic acid | 6-Bromo, 3-Cyano, 2-Methyl | Combines electron-withdrawing groups with a site for cross-coupling. |
| 2-Fluoro-6-methylbenzoic acid | 2-Fluoro, 6-Methyl | A building block for active pharmaceutical ingredients (APIs). ossila.com |
Significance as a Synthetic Intermediate and Molecular Scaffold
A key role of this compound in organic chemistry is its function as a synthetic intermediate or a "building block." Its multiple functional groups serve as handles for sequential chemical modifications, allowing for the construction of more complex molecular architectures.
One documented application is its use as a precursor in the synthesis of more elaborately substituted aromatic compounds. For example, this compound can be subjected to bromination using reagents like N-bromosuccinimide (NBS) to yield bromo-derivatives. This subsequent product, such as Methyl 3-bromo-2-cyano-6-methylbenzoate, becomes a valuable intermediate itself, with the bromine atom providing a reactive site for metal-catalyzed cross-coupling reactions, and the cyano group enhancing electrophilicity.
The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The 2-cyano-6-methylbenzoyl framework can be considered a scaffold. Researchers can modify the carboxylic acid and nitrile groups, or perform reactions on the aromatic ring, to generate a library of related compounds. These compounds can then be screened for desired properties, a common strategy in drug discovery and materials science. smolecule.com The presence of reactive functional groups allows for chemical transformations to generate more complex molecules. smolecule.com
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Transformations |
|---|---|---|
| Carboxylic Acid (-COOH) | 1 | Esterification, Amide formation, Reduction to alcohol |
| Cyano (-C≡N) | 2 | Hydrolysis to amide or carboxylic acid, Reduction to amine, Cycloadditions |
Overview of Key Research Areas Pertaining to this compound
The utility of this compound and its derivatives extends into several areas of chemical research. While direct applications of the title compound itself are often as a precursor, the research areas of its derivatives highlight its importance.
Heterocyclic Chemistry: The strategic placement of the cyano and carboxylic acid groups makes this compound a candidate for the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, the benzonitrile (B105546) moiety can be incorporated into fused ring systems, which are common motifs in biologically active compounds. The synthesis of isoindolinones and phthalimidines from related o-acylbenzonitriles showcases this potential.
Materials Science: Aromatic carboxylic acids are known to self-assemble through hydrogen bonding to form ordered supramolecular structures. This property is being explored for the creation of new materials with specific functions. While research on this compound in this context is not extensively documented, related aromatic acids are studied for applications in liquid crystals and organic electronics. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-cyano-6-methylbenzoic acid |
InChI |
InChI=1S/C9H7NO2/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
UOXNPUVCYMBNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyano 6 Methylbenzoic Acid and Analogues
Strategic Retrosynthetic Approaches to the 2-Cyano-6-methylbenzoic Acid Core
The synthesis of this compound can be approached through several retrosynthetic disconnections, which dictate the forward-synthesis strategy. The primary disconnections involve the three substituents on the benzene (B151609) ring: the cyano, methyl, and carboxyl groups.
A common strategy begins with a pre-functionalized benzene ring, such as a toluene (B28343) or benzoic acid derivative, onto which the remaining functional groups are installed. For instance, starting from 2-methylbenzoic acid, a key transformation would be the introduction of the cyano group at the C6 position. Conversely, one could start with a cyanotoluene isomer and introduce the carboxyl group.
Another powerful approach involves the construction of the aromatic ring itself through cycloaddition reactions, which can pre-define the substitution pattern. A key intermediate in many synthetic routes is a halogenated precursor, often a bromo- or iodo-substituted arene, which serves as a versatile handle for subsequent cross-coupling reactions to introduce the cyano or carboxyl functionalities. For example, a retrosynthetic pathway might involve disconnecting the cyano group to a precursor like 6-bromo-2-methylbenzoic acid, which can then be subjected to cyanation. This precursor itself can be traced back to simpler materials like 2-methylbenzoic acid through a regioselective bromination step.
Novel Catalytic Routes for Aromatic Substitution and Functional Group Introduction
Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency in functionalizing aromatic rings.
Transition Metal-Catalyzed Cyanation Protocols
The introduction of a cyano group onto an aromatic ring is a cornerstone of nitrile synthesis. taylorandfrancis.com Transition-metal catalysis has largely replaced classical methods like the Sandmeyer reaction, which often require harsh conditions and stoichiometric, highly toxic reagents. taylorandfrancis.comrsc.org Palladium- and copper-catalyzed cyanations are the most prevalent. taylorandfrancis.com
Palladium-catalyzed cyanation of aryl halides or triflates is a highly versatile method. organic-chemistry.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or sodium cyanide (NaCN). organic-chemistry.org The use of Zn(CN)₂ is often preferred as it is less toxic than other cyanide salts. organic-chemistry.org For a substrate like 6-bromo-2-methylbenzoic acid, a palladium-catalyzed reaction could provide a direct route to the target compound. Recent advancements have focused on developing highly active catalysts that operate under milder conditions and tolerate a wide range of functional groups. organic-chemistry.org Decarbonylative cyanation, where acyl chlorides or even amides are converted directly to nitriles using palladium catalysts, represents an innovative approach, avoiding the need for halogenated precursors. acs.org
Table 1: Comparison of Transition Metal-Catalyzed Cyanation Methods
| Catalyst System | Cyanide Source | Substrate Type | Key Advantages | Ref |
|---|---|---|---|---|
| Palladium/Phosphine Ligand | Zn(CN)₂ | Aryl Halides/Triflates | High functional group tolerance, use of less toxic cyanide source. | organic-chemistry.org |
| Copper(I) Cyanide (CuCN) | CuCN | Aryl Halides | Classical Rosenmund-von Braun reaction, often requires high temperatures. | taylorandfrancis.comgoogle.com |
| Palladium/t-Bu₃P | NaCN | Aryl Bromides | Efficient in low-boiling, recyclable solvents. | organic-chemistry.org |
| Nickel/Visible Light | 1,4-dicyanobenzene | Aryl Halides | Uses a non-toxic cyanating agent, promoted by light. | organic-chemistry.org |
Regioselective Methylation Strategies
The "magic methyl" effect in medicinal chemistry has spurred significant research into the selective C–H methylation of aromatic compounds. rsc.org For a molecule like this compound, a key challenge is the regioselective installation of the methyl group. If starting from a 2-cyanobenzoic acid derivative, one would need to selectively methylate the C6 position.
Directed ortho-metalation followed by reaction with a methylating agent is a classic strategy. However, modern approaches focus on transition-metal-catalyzed C–H activation. For example, nickel-catalyzed ortho-methylation of aromatic amides has been developed, employing methyl tosylate as the methyl source. rsc.org While this often requires a directing group, the strategy could be adapted for precursors to this compound. Unsubstituted or para-substituted substrates in some catalytic systems can lead to di-methylation at both ortho sites, highlighting the importance of substrate control for achieving mono-methylation. rsc.org
Ortho-Carboxylation and Aromatic Ring Formation Techniques
Introducing a carboxyl group ortho to an existing substituent is a critical transformation. The Kolbe-Schmitt reaction, which carboxylates phenoxides using CO₂, is a well-known but condition-intensive method. d-nb.info More recent strategies focus on the direct C-H carboxylation of unactivated arenes. d-nb.infonih.gov
One approach involves the conversion of an aryl C-H bond into a C-metal bond, which then reacts with CO₂. For instance, combining metal-free C-H borylation with a subsequent zinc-promoted C-B carboxylation allows for the ortho-carboxylation of arylamines. acs.org Another innovative method uses an alkyl silyl (B83357) carbonate reagent with a cesium fluoride (B91410) activator to achieve direct carboxylation of various (hetero)aromatic C-H bonds, including the benzylic carboxylation of toluene derivatives. nih.govresearchgate.net Enzymatic ortho-carboxylation of phenols also represents a highly selective, green alternative under investigation. mdpi.com
Tandem reactions that form the aromatic ring and install the functional groups simultaneously are also powerful. For example, a copper-catalyzed intramolecular reaction of an acetamide (B32628) enolate with a nitrile group can form a quinolinone core, which is structurally related to the benzoic acid scaffold. acs.org
Green Chemistry Approaches to the Synthesis of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Solvent-Free and Aqueous-Phase Reaction Development
A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents. Water is an ideal green solvent, and many modern catalytic reactions are being adapted for aqueous environments. For example, the one-pot synthesis of aryl nitriles from aromatic aldehydes has been successfully demonstrated in water, using a Cu/TEMPO catalyst system and air as the terminal oxidant. rsc.org This approach avoids harmful reagents and simplifies product isolation. rsc.org The conversion of aldehydes to nitriles can also be achieved using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as a catalyst under solvent-free conditions. organic-chemistry.org
Electrochemical methods offer another green route. The electrocarboxylation of 4-iodobenzonitrile (B145841) to produce 4-cyanobenzoic acid using CO₂ as a feedstock has been achieved in ionic liquids, which act as "green solvents". mdpi.comresearchgate.net This method valorizes CO₂, a greenhouse gas, and can reduce the energy required for the reaction compared to traditional methods. mdpi.comresearchgate.net
Table 2: Green Synthetic Protocols for Aryl Nitrile and Carboxylic Acid Formation
| Reaction Type | Catalyst/Conditions | Solvent | Key Green Advantage | Ref |
|---|---|---|---|---|
| Aldehyde to Nitrile | Cu/TEMPO, NH₄OH, O₂ (air) | Water | Use of water as solvent, air as oxidant. | rsc.org |
| Aldehyde to Nitrile | Choline chloride/urea | Solvent-free | Avoids organic solvents, uses a biodegradable catalyst. | organic-chemistry.org |
| Alcohol to Nitrile | CuI/bpy/TEMPO, NH₃, O₂ | Aqueous | Direct conversion from alcohols, uses aqueous ammonia (B1221849). | acs.org |
Sustainable Reagent and Catalyst Design
The development of sustainable synthetic routes is a cornerstone of modern green chemistry, aiming to reduce environmental impact by utilizing recyclable catalysts, minimizing waste, and employing milder reaction conditions. In the context of synthesizing substituted benzoic acids like this compound, this involves reimagining catalysis for key transformations such as C-H activation, oxidation, and cyanation.
Research into green catalysis has yielded several promising alternatives to conventional stoichiometric reagents. Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reuse.
Solid Acid Catalysts : Zeolites and other solid acids have been investigated for various electrophilic aromatic substitutions. sciencenet.cn For instance, dealuminated mordenite (B1173385) can function as a robust catalyst for vapor-phase reactions, offering the benefit of continuous water removal and enhanced stability. sciencenet.cn Supported metal oxides, such as V₂O₅/ZrO₂, have also proven to be efficient and reusable heterogeneous catalysts for the synthesis of various heterocyclic compounds under green conditions, highlighting their potential applicability in the synthesis of precursors for complex benzoic acid derivatives. researchgate.net
Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. A notable application is the aerobic oxidation of aldehydes to carboxylic acids. This method is highly efficient for a wide range of aldehydes, including ortho-substituted and electron-rich substrates, which are often challenging for other catalytic systems. thieme-connect.com Such a reaction could be a key step in synthesizing this compound from a corresponding aldehyde precursor under mild conditions using oxygen as the ultimate oxidant. thieme-connect.com
Biocatalysis : The use of enzymes in organic synthesis represents a frontier in sustainable chemistry. Biocatalytic reactions offer exceptional selectivity under mild aqueous conditions, significantly reducing the need for organic solvents and harsh reagents. rsc.org For instance, enzymes like amide bond synthetases are being explored for coupling reactions, which could be adapted for creating analogues or derivatives of this compound. rsc.org
Solvent and Reagent Choice : A fundamental aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. google.com Methodologies that operate in water or under solvent-free conditions are gaining prominence. acs.org An example is the iodide-catalyzed conversion of nitroalkanes into carboxylic acids, which can proceed efficiently in water. rsc.org
The following table summarizes various sustainable catalysts and their potential applications in the synthesis of benzoic acid derivatives.
| Catalyst Type | Example Catalyst | Target Reaction | Key Advantages |
| Solid Acid | Dealuminated Mordenite | Aromatic Substitution | Robust, reusable, suitable for vapor-phase reactions. sciencenet.cn |
| Supported Metal Oxide | V₂O₅/ZrO₂ | Heterocycle Synthesis | Reusable, efficient, mild reaction conditions. researchgate.net |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Aldehyde Oxidation | Mild conditions, uses O₂ as oxidant, high efficiency for challenging substrates. thieme-connect.com |
| Biocatalyst | Amide Bond Synthetase | Amide Coupling | High selectivity, mild aqueous conditions, reduces solvent waste. rsc.org |
| Nanocatalyst | ZrO₂ Nanoparticles | Multi-component Reactions | Recyclable, reusable, high yields at room temperature. mdpi.com |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production, providing significant advantages in safety, efficiency, and scalability. dokumen.pub By conducting reactions in a continuously flowing stream through a reactor, this technology allows for precise control over parameters like temperature, pressure, and reaction time. This enhanced control leads to higher yields, improved product purity, and better reproducibility.
The synthesis of benzoic acid derivatives is well-suited for flow chemistry applications. rsc.orgnih.gov For example, the continuous flow synthesis of 5-cyano-2-formylbenzoic acid, an analogue of the target compound, has been successfully demonstrated. acs.org This process achieved a significant scale-up, producing 237 grams of the product in just 270 minutes from the corresponding 2-bromobenzoic acid ester precursor, showcasing the efficiency of flow-flash chemistry. acs.org Such a methodology could be directly adapted for the production of this compound.
Key benefits of applying flow chemistry to the synthesis of this compound and its analogues include:
Enhanced Safety : Many reactions, such as those involving diazotization or the use of hazardous reagents, can be performed more safely in small-volume flow reactors, minimizing the risk associated with handling large quantities of unstable intermediates. researchgate.net
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and preventing runaway reactions or the formation of byproducts. rsc.org
Scalability and Automation : Scaling up production in a flow system is often as simple as running the reactor for a longer period or "numbering up" by running multiple reactors in parallel. This simplifies the transition from laboratory-scale research to industrial production. acs.org
The table below provides a comparative analysis of a key synthetic transformation for a related benzoic acid derivative, highlighting the advantages of continuous flow over traditional batch methods.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Compound | 5-Cyano-2-formylbenzoic acid | 5-Cyano-2-formylbenzoic acid |
| Reaction Time | Several hours to days | 270 minutes (for 237 g production) acs.org |
| Process Control | Difficult to maintain homogeneity and temperature | Precise control over temperature, pressure, and stoichiometry. dokumen.pub |
| Safety | Higher risk with hazardous reagents and intermediates | Minimized risk due to small reactor volumes and containment. researchgate.net |
| Yield & Purity | Variable, often requires extensive purification | High yield (e.g., 237 g from 897 g starting material) without column chromatography. acs.org |
| Scalability | Challenging, requires larger vessels and process redesign | Readily scalable by extending run time or numbering-up reactors. acs.org |
The adoption of flow chemistry for the synthesis of 2,2′-diselenobis(benzoic acid) derivatives further underscores the versatility of this technology. rsc.org Using water as a solvent, the target molecules were formed in a heated reactor with a residence time as short as 90 seconds, achieving excellent yields. researchgate.netrsc.org These findings strongly suggest that continuous processing is a powerful and viable strategy for the efficient, safe, and scalable production of this compound.
Chemical Reactivity and Transformation Studies of 2 Cyano 6 Methylbenzoic Acid
Reactions Involving the Carboxyl Group of 2-Cyano-6-methylbenzoic Acid
The carboxyl group is a primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and coupling reactions.
Esterification and Amidation with Mechanistic Insights
Esterification:
This compound can undergo esterification, a reaction that converts a carboxylic acid into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess. masterorganicchemistry.comlibretexts.org
The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.comyoutube.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com
Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com
For instance, the esterification of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-cyano-6-methylbenzoate.
Amidation:
Amidation involves the reaction of the carboxyl group with an amine to form an amide. Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods for activating the carboxyl group include conversion to an acyl chloride or the use of coupling reagents. libretexts.org
Via Acyl Chlorides: Treatment of this compound with a reagent like thionyl chloride (SOCl₂) would convert it to 2-cyano-6-methylbenzoyl chloride. libretexts.org This highly reactive acyl chloride can then readily react with an amine to form the corresponding amide.
Using Coupling Reagents: Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide bond formation by activating the carboxylic acid. libretexts.org The acid adds to the carbodiimide, forming a reactive intermediate that is then attacked by the amine. libretexts.org More modern and efficient coupling reagents like OxymaPure-based reagents have also been developed to promote amidation with high yields and minimal side reactions. csic.es Biocatalytic methods using enzymes are also emerging as a sustainable approach to amide bond formation. rsc.org
Decarboxylation Pathways and Derivatives
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction often requires harsh conditions. However, the presence of certain substituents can facilitate decarboxylation. Transition metals, particularly copper and silver salts, are known to catalyze the decarboxylation of aromatic carboxylic acids. future4200.comresearchgate.net The use of ligands like TMEDA can lower the required reaction temperature. future4200.com
The general process involves the formation of a metal carboxylate salt, which then undergoes decarboxylation to form an organometallic intermediate. This intermediate can then be protonated to yield the decarboxylated aromatic compound. In the case of this compound, decarboxylation would lead to the formation of 2-methylbenzonitrile.
Decarboxylative cross-coupling reactions are a powerful synthetic tool where the carboxyl group is replaced by another functional group in a single step. researchgate.net For example, decarboxylative halogenation can introduce a halogen atom in place of the carboxyl group. acs.org
Activation and Coupling Reactions
Activation of the carboxyl group is a prerequisite for many coupling reactions. As mentioned, conversion to an acyl chloride is a common activation strategy. libretexts.org This activated intermediate can then participate in various cross-coupling reactions.
Cross-electrophile coupling is a modern synthetic strategy that involves the coupling of two different electrophiles, driven by the reduction of a catalyst. acs.org While specific examples involving this compound are not detailed in the provided search results, the principles of these reactions could potentially be applied. For instance, after conversion to an acyl derivative, it could be coupled with other electrophiles.
One-pot protocols that combine carboxylic acid activation and subsequent coupling are synthetically efficient. nih.gov For example, a carboxylic acid can be activated in situ with a reagent like N,N'-carbonyldiimidazole (CDI) to form an acyl imidazole, which can then undergo coupling with another substrate. nih.gov
Transformations of the Nitrile Functionality in this compound
The nitrile group (-C≡N) is another versatile functional group present in this compound, capable of undergoing hydrolysis and reduction.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of a nitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglumenlearning.com This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, leads to the formation of a carboxylic acid and an ammonium salt. libretexts.orgsavemyexams.com The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid under the acidic conditions. libretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, also results in hydrolysis. libretexts.orgsavemyexams.com Initially, a carboxylate salt and ammonia (B1221849) are formed. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgsavemyexams.com
Applying these conditions to this compound would ultimately result in the formation of 2-methylisophthalic acid.
Reduction to Amines and Imines
The nitrile group can be reduced to a primary amine. savemyexams.comallrounder.ai This is a valuable transformation for the synthesis of amines.
Common reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgallrounder.ai The reaction typically occurs in a dry ether solvent. savemyexams.com The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org
Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel (Ni) or palladium on carbon (Pd/C). allrounder.aicommonorganicchemistry.com This method can sometimes lead to the formation of secondary and tertiary amine byproducts, which can be minimized by the addition of ammonia. commonorganicchemistry.com
Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are also effective reagents for the reduction of nitriles to primary amines. commonorganicchemistry.com
The reduction of the nitrile group in this compound would yield 2-(aminomethyl)-6-methylbenzoic acid.
It is also possible to achieve partial reduction to an imine under specific conditions, for example, using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H). The resulting imine can then be hydrolyzed to an aldehyde upon aqueous workup. libretexts.org
Data Tables
Table 1: Summary of Reactions of the Carboxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | 1. SOCl₂ 2. Amine | Amide |
| Coupling Reagent (e.g., DCC, EDC), Amine | Amide | |
| Decarboxylation | Heat, Metal Catalyst (e.g., Cu salts) | Arene (loss of CO₂) |
Table 2: Summary of Transformations of the Nitrile Group
| Reaction Type | Reagents and Conditions | Product Type |
| Full Hydrolysis | H₃O⁺, heat or 1. OH⁻, heat 2. H₃O⁺ | Carboxylic Acid |
| Partial Hydrolysis | Controlled acid or base hydrolysis | Amide |
| Reduction | 1. LiAlH₄, ether 2. H₂O | Primary Amine |
| H₂, Ni or Pd/C catalyst | Primary Amine | |
| 1. DIBAL-H 2. H₂O | Aldehyde (via imine) |
[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)
The cyano group of this compound serves as a competent dipolarophile in [2+3] cycloaddition reactions. A prominent example of this reactivity is the formation of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. acs.org The most direct method for this transformation is the reaction of the nitrile with an azide (B81097) source. acs.org
The reaction typically involves heating the nitrile with an azide salt, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt like ammonium chloride (NH₄Cl). mdpi.com The general mechanism for this transformation is believed to proceed through the activation of the nitrile by a catalyst, followed by the cycloaddition of the azide. researchgate.net Density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.org The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituents on the nitrile. acs.orgresearchgate.net
This reaction converts the cyano group of this compound into a 5-substituted-1H-tetrazole ring, yielding (2-(1H-tetrazol-5-yl)-6-methylbenzoic acid).
Table 1: General Conditions for Tetrazole Formation from Nitriles
| Reagents | Catalyst | Solvent | Temperature | Product |
| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water (H₂O) | - | 5-substituted-1H-tetrazole |
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | ~120-130°C | 5-substituted-1H-tetrazole |
Pinner Reactions and Imidate Synthesis
The cyano group in this compound can undergo the Pinner reaction to synthesize imidates, also known as imino esters. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org The product is an imino ester salt, often referred to as a Pinner salt. wikipedia.org
The reaction is initiated by the protonation of the nitrile nitrogen, which enhances its electrophilicity. Subsequent nucleophilic attack by an alcohol molecule leads to the formation of an imidate salt. These Pinner salts are themselves reactive intermediates that can be converted to other functional groups. For instance, hydrolysis with water yields an ester, while reaction with ammonia or an amine produces an amidine. wikipedia.org
For this compound, reacting it with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like hydrogen chloride (HCl) would yield the corresponding ethyl imidate hydrochloride salt. Low temperatures are often necessary to prevent the thermodynamically unstable imidate salt from eliminating to form an amide and an alkyl chloride. wikipedia.org While the Pinner reaction specifically refers to the acid-catalyzed process, similar transformations can sometimes be achieved under basic conditions, which may be advantageous for electron-poor nitriles. wikipedia.org
Reactivity at the Methyl Group of this compound
Benzylic Functionalization and Oxidation Reactions
The methyl group on the aromatic ring of this compound is a benzylic position, making it susceptible to functionalization and oxidation reactions. Benzylic C-H functionalization is a valuable method for elaborating complex aromatic molecules from simpler alkylbenzene precursors. rsc.org
One common transformation is benzylic bromination. This can be achieved using radical initiators. For example, the methyl group of the related compound 2-fluoro-6-methylbenzoic acid undergoes radical bromination, which then allows for further nucleophilic substitution. ossila.com A similar reaction on 4-cyano-3-methyl-benzoic acid methyl ester using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride (CCl₄) has been reported to successfully produce the corresponding bromomethyl derivative. royalsocietypublishing.org This suggests that this compound can be converted to 2-(bromomethyl)-6-cyanobenzoic acid under similar free-radical conditions. vulcanchem.com This brominated intermediate is a versatile precursor for introducing a variety of nucleophiles at the benzylic position.
Condensation and Alkylation at the Methyl Position
The benzylic protons of the methyl group in this compound can be abstracted by a strong base to generate a benzylic carbanion. This nucleophilic species can then react with various electrophiles in condensation and alkylation reactions. rsc.org
While direct alkylation on the parent molecule is less documented, functionalization typically proceeds via an activated intermediate, such as the benzylic bromide mentioned previously. The resulting 2-(bromomethyl)-6-cyanobenzoic acid can readily undergo condensation reactions. For instance, its derivative, methyl 2-(bromomethyl)-5-cyanobenzoate, is used in condensation reactions with primary amines to form imines. royalsocietypublishing.org This demonstrates a pathway where the methyl group is first halogenated and then used in a subsequent condensation step.
Direct alkylation can be facilitated by forming a benzylic organometallic species. For example, benzylic zinc chlorides, prepared from the corresponding benzylic chlorides, are effective nucleophiles in cross-coupling and addition reactions. uni-muenchen.de This two-step sequence—halogenation followed by metallation—provides a reliable route for alkylation and acylation at the benzylic position.
Aromatic Functionalization and Electrophilic/Nucleophilic Aromatic Substitution on this compound
Regioselective Halogenation Studies
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the carboxylic acid, the cyano group, and the methyl group. Both the cyano and carboxylic acid groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing.
Research has shown that the bromination of this compound can be achieved with high regioselectivity. Treatment with N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), often with a Lewis acid catalyst such as iron(III) bromide (FeBr₃), results in the introduction of a bromine atom onto the aromatic ring. The substitution occurs at the C3 position, which is ortho to the activating methyl group and meta to the deactivating cyano and carboxyl groups. This outcome highlights the dominant directing effect of the methyl group in this system.
Table 2: Regioselective Bromination of this compound
| Reagent | Solvent | Conditions | Product | Citation |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Iron catalyst, RT to 60°C | 3-Bromo-2-cyano-6-methylbenzoic acid | |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 60°C | 3-Bromo-2-cyano-6-methylbenzoic acid |
This selective halogenation provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, on the aromatic core.
Nitration and Sulfonation Reactions
The introduction of nitro (-NO₂) and sulfo (-SO₃H) groups onto the aromatic ring of this compound proceeds via electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene ring: the cyano (-CN) group, the methyl (-CH₃) group, and the carboxylic acid (-COOH) group.
The carboxylic acid and cyano groups are both electron-withdrawing and are classified as deactivating, meta-directing groups. uomustansiriyah.edu.iqmasterorganicchemistry.com Conversely, the methyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. lkouniv.ac.in
In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The C4 position is para to the activating methyl group and meta to both the deactivating cyano and carboxylic acid groups. The C5 position is meta to the methyl group but ortho to the cyano group and meta to the carboxylic acid. The C3 position is ortho to both the methyl and carboxylic acid groups and meta to the cyano group.
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq For deactivated substrates like benzoic acid, the reaction requires forcing conditions, and the substitution occurs predominantly at the meta position. lkouniv.ac.in Given the directing effects of the substituents on this compound, the nitration is expected to be complex. The strong deactivating nature of the cyano and carboxyl groups would likely direct the incoming nitro group to the C4 or C5 positions. However, the activating effect of the methyl group also favors substitution at the C4 position (para to methyl). Therefore, the major product would likely be the 4-nitro derivative, although a mixture of isomers is possible.
Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). uomustansiriyah.edu.iq The reaction is reversible, a property that can be exploited in organic synthesis. lkouniv.ac.in Similar to nitration, the sulfonic acid group will be directed by the existing substituents. Studies on the sulfonation of deactivated benzene derivatives, such as benzoic acid, show that the reaction yields the 3-sulfonic acid. jlu.edu.cnsioc-journal.cn For this compound, the combined directing effects would again favor substitution at the positions meta to the deactivating groups. Thus, sulfonation is predicted to occur primarily at the C4 or C5 position.
Due to the deactivating nature of the cyano and carboxylic acid groups, both nitration and sulfonation of this compound are expected to require harsh reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners. For this compound to participate in these reactions, it must first be converted into a suitable derivative, typically by introducing a halogen (e.g., bromine or iodine) onto the aromatic ring. Halogenated derivatives of this compound can then serve as substrates for reactions like the Heck, Suzuki, and Sonogashira couplings.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ambeed.com While specific examples for a halogenated this compound are not extensively documented, related structures like 4-iodo-2-methoxybenzoic acid have been used in Catellani-type reactions, which are a variant of the Heck reaction. chemrxiv.org This suggests that a halo-derivative of this compound would be a viable substrate.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls and is tolerant of a wide range of functional groups. researchgate.net Bromo-substituted derivatives of cyanobenzoic acids have been shown to be effective substrates in Suzuki couplings. For instance, the coupling of a bromo-substituted benzoic acid derivative with various arylboronic acids can proceed with low catalyst loading. rsc.org
Sonogashira Reaction: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgwikipedia.org This method is a reliable way to form C(sp²)-C(sp) bonds. The reaction is compatible with various functional groups, including esters and nitriles. researchgate.net It is expected that a halogenated derivative of this compound would readily participate in Sonogashira coupling reactions with terminal alkynes. nih.gov
The following table summarizes representative palladium-catalyzed cross-coupling reactions on substrates structurally related to this compound, illustrating the general applicability of these methods.
| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 5-Iodovanillin | Phenylboronic acid | Pd(II) complex 4a (0.01 mol%), LiOH·H₂O, H₂O/MeOH | 5-Phenylvanillin | 95% | rsc.org |
| Suzuki Coupling | Methyl 3-iodo-4-methoxybenzoate | 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane | Pd(PPh₃)₄, NaOPh, Benzene | Methyl 4-methoxy-3-mesitylbiphenyl-2-carboxylate | Good | researchgate.net |
| Sonogashira Coupling | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5 mol%), DBU | 2-(Phenylethynyl)aniline | >99% | nih.gov |
| Sonogashira Coupling | 4-Iodoanisole | 4-Methylphenylacetylene | CuI (10 mol%), NHC ligand, K₂CO₃, DMF | 1-Methoxy-4-((4-methylphenyl)ethynyl)benzene | Good | nih.gov |
Derivatization and Structural Modification Strategies Based on 2 Cyano 6 Methylbenzoic Acid
Synthesis of Ester and Amide Derivatives for Advanced Applications
The carboxylic acid moiety of 2-Cyano-6-methylbenzoic acid is a primary site for derivatization, readily undergoing conversion to esters and amides. These derivatives are crucial intermediates in organic synthesis and can possess unique biological or material properties.
The synthesis of amides is commonly achieved through a two-step process that begins with the activation of the carboxylic acid, for instance, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. A more direct approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitate the reaction between the carboxylic acid and an amine at room temperature. ajchem-a.com
Esterification can be accomplished through various standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic conditions, is a common route. Alternatively, esters can be formed by reacting an activated form of the carboxylic acid with an alcohol. Furthermore, the aminolysis of these esters, for example using methylamine (B109427), can also yield amide derivatives. google.commdpi.com A patent describes a process where a related cyanobenzoic ester, ethyl 2-amino-5-cyano-3-methylbenzoate, is converted to its corresponding N-methylamide by reaction with methylamine in methanol (B129727) with a sodium methoxide (B1231860) catalyst. google.com
Table 1: Synthetic Methods for Ester and Amide Derivatives
| Derivative Type | Synthetic Method | Reagents | Key Features |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, often requiring removal of water. |
| Amide | Activation & Coupling | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R-NH₂) | Two-step process via a highly reactive acid chloride intermediate. | | Amide | Direct Coupling | Amine (R-NH₂), DCC, DMAP | Forms a stable amide bond directly, generating a urea (B33335) byproduct. ajchem-a.com | | Amide | Ester Aminolysis | Ester derivative, Amine (R-NH₂) | Conversion of an ester to an amide. google.com |
Construction of Nitrogen-Containing Heterocycles from the Nitrile Group
The nitrile (cyano) group is a highly versatile functional group in the synthesis of nitrogen-containing heterocycles. quimicaorganica.org Its unique electronic structure, with an electrophilic carbon atom and a lone pair of electrons on the nitrogen, allows it to react with both nucleophiles and electrophiles, making it an excellent precursor for cyclization reactions. quimicaorganica.orgresearchgate.net The intramolecular cyclization of molecules containing a nitrile group is a common and powerful strategy for building complex ring systems. quimicaorganica.orgresearchgate.net
The ortho positioning of the nitrile and carboxylic acid groups in the this compound scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems like quinazolines. The synthesis of quinazolines often relies on starting materials such as substituted 2-aminobenzonitriles or derivatives of anthranilic acid. dnu.dp.ua For instance, the Bogert quinazoline (B50416) synthesis is a valuable technique for constructing the quinazoline core. nih.gov The strategic placement of reactive groups allows for intramolecular reactions to form the heterocyclic ring fused to the existing benzene (B151609) ring. Novel quinazoline and benzothiazole (B30560) analogues have been synthesized and investigated for their potent biological activities, such as fungicidal properties against plant pathogens. nih.gov
The nitrile group is also instrumental in the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives. Pyrimidines are significant N-heterocycles found in numerous natural products and pharmaceutical drugs. mdpi.com Synthetic strategies for producing cyanopyrimidines can involve a multi-step process, including the oxidation of a methylthio-pyrimidine to a sulfone, followed by the displacement of the resulting sulfinate group with a cyanide salt like KCN. mdpi.comresearchgate.net
Similarly, 2-cyano-6-methylpyridine, a structural analogue, can be prepared from 2-chloro-6-methylpyridine (B94459) or through the catalytic reaction of 2,6-lutidine with air and ammonia (B1221849). orgsyn.org The presence of the cyano group is crucial for these transformations, highlighting its utility in building diverse heterocyclic scaffolds that are of interest in medicinal chemistry.
Development of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This approach aims to develop new chemical entities with improved affinity, efficacy, or a modified biological activity profile compared to the parent molecules.
The this compound structure can serve as a valuable scaffold or building block in this approach. By converting its carboxylic acid group into an ester or amide linker, the moiety can be conjugated to another bioactive molecule. For example, it could be linked to a naphthoquinone scaffold, a structure known to be involved in redox processes within cancer cells, to create a novel hybrid with potential antineoplastic properties. mdpi.com The nitrile and methyl groups on the ring can further influence the steric and electronic properties of the resulting hybrid molecule, potentially modulating its interaction with biological targets.
Synthesis of Polymerizable Monomers Derived from this compound
Aromatic nitriles are important compounds in the field of polymer chemistry. nih.gov To render the this compound molecule polymerizable, a functional group capable of participating in polymerization reactions must be introduced.
This can be achieved by modifying the existing functional groups. For example, the carboxylic acid could be reacted with a molecule containing both a hydroxyl group and a polymerizable unit (e.g., a vinyl or acrylate (B77674) group), such as 2-hydroxyethyl methacrylate, to form an ester linkage. The resulting monomer would contain the 2-cyano-6-methylbenzoyl moiety and a terminal double bond ready for radical polymerization. Nitriles themselves are key components in important polymers; for instance, acrylonitrile (B1666552) is a fundamental monomer used in the production of various plastics and synthetic fibers. ebsco.com This precedent underscores the potential of nitrile-containing aromatic acids as building blocks for novel functional polymers.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures
The inherent functionalities of 2-Cyano-6-methylbenzoic acid make it a plausible starting material for the synthesis of various heterocyclic and polycyclic aromatic compounds. The carboxylic acid can be converted into a range of functional groups, such as esters, amides, or acid halides, which can then participate in intramolecular cyclization reactions. The nitrile group is a versatile precursor to amines, amides, or can act as a carbon electrophile or nucleophile under specific conditions.
For instance, derivatives of this compound could potentially be employed in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The combination of the nitrile and a modified carboxyl group could facilitate the formation of fused ring systems, such as isoquinolones or other complex nitrogen-containing polycycles. The methyl group provides a point of steric influence and can also be functionalized to introduce further complexity.
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single pot. nih.gov The carboxylic acid functionality of this compound allows it to be a key component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. In these reactions, the carboxylic acid acts as the acidic component, contributing its acyl group to the final product.
While specific examples utilizing this compound are not readily found, its participation in an Ugi four-component reaction, for instance, would involve an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide. The resulting product would bear the unique 2-cyano-6-methylbenzoyl moiety, which could be further elaborated in subsequent synthetic steps.
Similarly, in cascade reactions, the dual functionality of this compound could be harnessed to trigger a sequence of intramolecular transformations. For example, initial reaction at the carboxyl group could be followed by a cyclization involving the nitrile group, leading to the rapid assembly of a polycyclic system.
Utilization in the Synthesis of Scaffolds with Defined Stereochemistry
The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. While this compound itself is achiral, it can be incorporated into synthetic routes that establish stereocenters.
For example, if used in a reaction with a chiral amine or alcohol, the resulting amide or ester would be diastereomeric. These diastereomers could potentially be separated and used in stereoselective transformations. Furthermore, the steric bulk of the ortho-methyl group could influence the facial selectivity of reactions on nearby functional groups, thereby directing the stereochemical outcome of a synthetic step. Although specific research on this application is not prominent, the principles of asymmetric synthesis suggest this as a plausible utility.
Application in the Construction of Macrocyclic and Supramolecular Structures
Macrocycles and supramolecular assemblies are of significant interest for their applications in host-guest chemistry, catalysis, and materials science. researchgate.net The rigid, angled geometry of this compound makes it an interesting candidate as a building block for the construction of macrocyclic structures.
Through derivatization of the carboxylic acid to form, for instance, a diol or a diamine, and subsequent reaction with a complementary difunctional linker, macrocyclization could be achieved. The steric hindrance provided by the methyl group could influence the pre-organization of the linear precursor, potentially favoring the formation of a specific macrocyclic ring size. The nitrile group within the macrocyclic framework would offer a site for further functionalization or could participate in non-covalent interactions within a supramolecular assembly.
While the documented use of this compound in these advanced synthetic applications is not extensive, its chemical structure holds considerable promise for the development of novel synthetic methodologies and the construction of complex and functionally rich molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its potential as a valuable synthetic building block.
Mechanistic and Theoretical Investigations of 2 Cyano 6 Methylbenzoic Acid
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the molecular geometry and electronic properties of substituted benzoic acids. For 2-Cyano-6-methylbenzoic acid, such studies would elucidate the preferred spatial arrangement of its functional groups and the distribution of electron density across the molecule.
The primary conformational aspect to consider is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Like other benzoic acids, the carboxyl group can exist in different conformations due to rotation around the C(ring)-C(carboxyl) bond. Theoretical calculations for related substituted benzoic acids have shown that cis and trans conformers (referring to the orientation of the C=O and O-H bonds) can exist, with the cis isomer often being more stable. researchgate.net The steric hindrance and electronic interactions imposed by the ortho-substituted cyano and methyl groups in this compound would significantly influence the rotational barrier and the dihedral angle between the carboxyl group and the aromatic ring.
Electronic structure analysis focuses on the distribution of charges and the nature of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group would create a complex electronic landscape. DFT calculations can map this landscape, providing insights into atomic charges, dipole moments, and molecular electrostatic potential (MEP). These calculations help identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, studies on p-cyanobenzoic acid have utilized DFT and ab initio methods to perform detailed vibrational and electronic analyses, which correlate well with experimental data. nih.gov
| Calculated Property | Significance for this compound | Typical Computational Method |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. | DFT, Time-Dependent DFT (TD-DFT) |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites susceptible to electrophilic or nucleophilic attack. | DFT, Hartree-Fock (HF) |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions, such as hydrogen bonding. | NBO analysis on a DFT-optimized structure |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.org For this compound, these methods can be used to elucidate mechanisms for reactions such as esterification, amide formation, or decarboxylation.
The process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. By calculating the energies of these points, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational studies can reveal the geometry of the transition state, showing which bonds are breaking and forming. rsc.org
For example, in the acid-catalyzed esterification of this compound with an alcohol, computational modeling could:
Determine the most likely site of initial protonation.
Characterize the tetrahedral intermediate formed by the nucleophilic attack of the alcohol.
Calculate the energy barriers for the formation and collapse of this intermediate.
Assess the influence of the ortho-cyano and -methyl groups on the stability of intermediates and transition states, which can sterically hinder the approach of the nucleophile.
These computational approaches allow for a detailed, atomistic understanding of reaction dynamics, helping to rationalize experimental observations and predict the feasibility of different reaction pathways. rsc.org
Prediction and Analysis of Structure-Reactivity Relationships
Structure-reactivity relationships aim to connect a molecule's chemical structure to its reactivity. For substituted benzoic acids, a primary focus is how substituents on the aromatic ring affect the acidity of the carboxylic group and its reactivity towards nucleophiles. This is often explored through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) studies. nih.gov
The reactivity of this compound is governed by the combined electronic and steric effects of the cyano (-CN) and methyl (-CH₃) groups.
Electronic Effects : The cyano group is strongly electron-withdrawing through both inductive and resonance effects, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid. The methyl group is electron-donating through an inductive effect, which would slightly decrease acidity. Computational methods can quantify these effects by calculating parameters like atomic charges or the pKa value.
Steric Effects : Both substituents are in the ortho position relative to the carboxylic acid. This steric hindrance can impede the approach of reactants to the carboxyl group, potentially slowing down reaction rates compared to meta or para substituted isomers. It can also force the carboxyl group out of the plane of the benzene ring, disrupting electronic conjugation.
Computational studies can generate a wide array of molecular descriptors (e.g., steric parameters, electronic properties like HOMO/LUMO energies, dipole moment) for a series of related compounds. nih.gov These descriptors can then be correlated with experimentally determined reactivity data (like reaction rates or equilibrium constants) to build predictive models. acs.org These models can help in understanding which structural features are key to controlling reactivity. icm.edu.pl
| Substituent | Position | Electronic Effect on Acidity | Steric Effect on Reactivity |
| Cyano (-CN) | 6- (ortho) | Increasing (electron-withdrawing) | Hindering |
| Methyl (-CH₃) | 2- (ortho) | Decreasing (electron-donating) | Hindering |
Molecular Dynamics Simulations of this compound in Solution and Solid State
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This approach provides a dynamic picture of molecular behavior, complementing the static information from quantum chemical calculations.
In Solution: MD simulations can model how a molecule of this compound interacts with solvent molecules. By simulating a system containing one or more solute molecules in a box of explicit solvent (e.g., water, ethanol), one can study:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar cyano and carboxylic acid groups and the nonpolar methyl and phenyl regions.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and protic solvent molecules.
Conformational Dynamics: The rotation of the carboxylic acid group and how this motion is influenced by the solvent environment.
In the Solid State: For the crystalline form, MD simulations can provide insights into the packing of molecules and the nature of intermolecular interactions. These simulations can help understand:
Crystal Packing: How molecules arrange themselves to form a stable crystal lattice. A common motif for carboxylic acids is the formation of hydrogen-bonded dimers.
Lattice Vibrations: The collective motions of molecules within the crystal.
Phase Transitions: By running simulations at different temperatures, one can potentially observe the onset of melting or other phase transitions.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The results from MD simulations can be used to calculate macroscopic properties like diffusion coefficients and to understand the molecular basis of solubility and crystal stability. semanticscholar.org
Thermodynamic Studies of Phase Transitions and Intermolecular Interactions for Related Benzoic Acids
Thermodynamic studies provide fundamental data on the stability and phase behavior of chemical compounds. For substituted benzoic acids, key properties include the enthalpies of fusion (melting) and sublimation, which reflect the strength of intermolecular interactions in the solid state. While specific data for this compound is not widely published, extensive studies on related compounds like methyl-nitro-benzoic acids and dichlorobenzoic acids offer valuable insights into the expected behavior. nih.govmdpi.com
Experimental techniques like Differential Scanning Calorimetry (DSC) are used to measure the temperature and enthalpy of phase transitions. mdpi.com The enthalpy of sublimation, which can be determined from vapor pressure measurements, is a direct measure of the energy required to break all intermolecular interactions in the crystal. nih.gov
Below is a table of thermodynamic data for the fusion of several methyl-nitro-benzoic acid isomers, illustrating how substituent position affects these properties. It is observed that ortho-substituted compounds often exhibit higher fusion enthalpies, which could be relevant for understanding this compound. nih.gov
| Compound | Fusion Temperature (Tfus / K) | Enthalpy of Fusion (ΔlcrHom / kJ·mol⁻¹) |
| 3-Methyl-2-nitrobenzoic acid | 448.2 | 34.0 |
| 4-Methyl-2-nitrobenzoic acid | 439.7 | 30.6 |
| 5-Methyl-2-nitrobenzoic acid | 466.8 | 36.1 |
| 6-Methyl-2-nitrobenzoic acid | 400.9 | 24.9 |
| 2-Methyl-3-nitrobenzoic acid | 479.7 | 31.9 |
| 4-Methyl-3-nitrobenzoic acid | 473.0 | 30.5 |
Data sourced from a comprehensive thermodynamic study on methyl-nitro-benzoic acids. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques in Research Context
High-Resolution NMR Spectroscopy for Isomer Differentiation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Cyano-6-methylbenzoic acid. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous structure confirmation and differentiation from structural isomers. azom.com The chemical shift, integration, and multiplicity (splitting pattern) of NMR signals are unique to a specific molecular structure.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl group protons. The aromatic region would be particularly informative for distinguishing it from other isomers, such as 2-cyano-3-methylbenzoic acid or 4-cyano-2-methylbenzoic acid, as the substitution pattern dictates the chemical shifts and coupling constants of the remaining aromatic protons. docbrown.info In very high-resolution spectra, four distinct proton environments are anticipated for this compound, with an expected integration ratio of 1:1:1:1 for the aromatic protons and the carboxylic acid proton, plus a separate signal for the three methyl protons. docbrown.info
Conformational analysis, which studies the spatial arrangement of atoms, can also be investigated using NMR. auremn.org.brdoi.org For this compound, this involves determining the preferred orientation of the carboxylic acid and cyano groups relative to the benzene (B151609) ring. This can be influenced by steric hindrance from the adjacent methyl group and potential intramolecular interactions. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, providing crucial data for identifying the most stable conformers in solution. nih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | ~10-13 | ~165-170 | The acidic proton is highly deshielded and often appears as a broad singlet. The carbonyl carbon is also significantly deshielded. |
| Aromatic CH | ~7.5-8.2 | ~125-140 | The exact shifts depend on the position relative to the electron-withdrawing -CN and -COOH groups and the electron-donating -CH₃ group. |
| -CH₃ | ~2.5-2.7 | ~20-25 | Typical range for a methyl group attached to an aromatic ring. |
| Aromatic C-CN | - | ~115-120 | Quaternary carbon attached to the cyano group. The cyano carbon itself would appear around a similar range. |
| Aromatic C-COOH | - | ~130-135 | Quaternary carbon attached to the carboxylic acid group. |
| Aromatic C-CH₃ | - | ~138-142 | Quaternary carbon attached to the methyl group. |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu This is particularly useful for identifying connections involving quaternary (non-protonated) carbons. For instance, HMBC would reveal correlations from the methyl protons to the aromatic carbons at positions 1, 2, and 6, confirming the substitution pattern.
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent aromatic protons, confirming their connectivity. |
| HSQC | ¹H ↔ ¹³C (¹J) | Connects each proton to its directly bonded carbon atom. |
| HMBC | ¹H ↔ ¹³C (²⁻⁴J) | Establishes long-range connectivity, confirming the positions of the cyano, methyl, and carboxyl groups relative to each other and the aromatic protons. |
Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for studying molecules in their solid form. nih.gov It is particularly valuable for characterizing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. These different polymorphs can have distinct physical properties.
Because SS-NMR is sensitive to the local environment of nuclei, different crystal packing arrangements and molecular conformations in polymorphs will result in different SS-NMR spectra. nih.gov Even subtle changes in bond angles or intermolecular distances between polymorphs of this compound would lead to measurable differences in the ¹³C chemical shifts. researchgate.net Therefore, SS-NMR can be used to identify and quantify different polymorphic forms in a sample, providing critical information for materials science and pharmaceutical applications where crystal form is crucial. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying functional groups and studying intermolecular forces, such as the hydrogen bonding that is characteristic of carboxylic acids. ijtsrd.com
For this compound, the spectra would be characterized by absorption bands corresponding to its key functional groups:
Carboxylic Acid Group (-COOH) : A broad O-H stretching band is expected in the FTIR spectrum, typically in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer common in carboxylic acids. The C=O stretch will appear as a strong band around 1700 cm⁻¹.
Cyano Group (-C≡N) : A sharp, medium-intensity band corresponding to the C≡N triple bond stretch is expected in the 2220-2260 cm⁻¹ range. researchgate.net
Aromatic Ring : C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net
Methyl Group (-CH₃) : C-H stretching and bending vibrations for the methyl group will also be present.
By comparing the spectra of this compound in different states (e.g., solid vs. solution in a non-polar solvent), changes in the O-H and C=O stretching frequencies can reveal details about the strength and nature of intermolecular hydrogen bonding. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | FTIR/Raman |
| Carboxyl O-H | Stretching (H-bonded) | 2500 - 3300 (broad) | FTIR |
| Cyano C≡N | Stretching | 2220 - 2260 | FTIR/Raman |
| Carboxyl C=O | Stretching | 1680 - 1720 | FTIR/Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | FTIR/Raman |
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nih.gov
For this compound, under electron ionization (EI), the molecule would first form a molecular ion ([M]•+). This high-energy ion would then undergo fragmentation through predictable pathways. Based on the fragmentation of similar molecules like benzoic acid and its derivatives, key fragmentation steps would likely include: docbrown.info
Loss of a hydroxyl radical (-•OH) to form an acylium ion.
Loss of the entire carboxyl group (-•COOH).
Subsequent loss of carbon monoxide (CO) from the acylium ion.
Isotopic labeling studies, where atoms like ¹³C or ²H are incorporated into the molecule, can be used to trace the atoms through these fragmentation pathways, providing definitive proof of the proposed mechanisms. nih.gov
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 161 | [C₉H₇NO₂]•⁺ | Molecular Ion (M•⁺) |
| 144 | [C₉H₆NO]⁺ | •OH |
| 116 | [C₈H₆N]⁺ | •COOH |
| 116 | [C₈H₄O]•⁺ | CO from m/z 144 |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to four or more decimal places). docbrown.info This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₉H₇NO₂), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass, thereby providing an unambiguous confirmation of its chemical formula.
Tandem Mass Spectrometry (MS/MS) is a multi-step process used to gain more detailed structural information. nih.govmdpi.com In an MS/MS experiment, a specific fragment ion (a "precursor ion") from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation. The resulting "product ions" are then analyzed. This process allows researchers to establish parent-daughter relationships between fragments, which is invaluable for piecing together complex fragmentation pathways and confirming the structure of the original molecule. ugr.es For this compound, one could isolate the m/z 144 ion and observe its fragmentation to the m/z 116 ion to confirm the loss of CO. nih.gov
X-ray Crystallography for Absolute Structure Determination and Polymorphism Analysis of this compound
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure of a compound. In the context of this compound, while specific crystallographic data is not publicly available, the principles of X-ray diffraction would be instrumental in elucidating its solid-state conformation and exploring the potential for polymorphism.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in pharmaceutical sciences and materials science as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Should this compound exhibit polymorphism, X-ray crystallography would be the primary tool to characterize each polymorphic form at a molecular level.
Co-crystallization Studies of this compound
Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. This approach is often employed to modify the physicochemical properties of a target molecule. Given the functional groups present in this compound—a carboxylic acid and a cyano group—it is a prime candidate for forming co-crystals with various co-formers.
While specific co-crystallization studies involving this compound are not documented in the reviewed literature, insights can be drawn from studies on analogous compounds. For instance, research on other benzoic acid derivatives demonstrates their propensity to form co-crystals with compounds capable of hydrogen bonding, such as pyrimethamine. The carboxylic acid group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors.
A hypothetical co-crystallization of this compound with a co-former like pyrimethamine, which contains accessible nitrogen atoms in its pyrimidine (B1678525) ring, could lead to the formation of robust hydrogen-bonded synthons. The specific interactions would be dictated by the steric and electronic environment of the functional groups.
Analysis of Hydrogen Bonding Networks and Crystal Packing
In many benzoic acid derivatives, the carboxylic acid groups of two molecules interact via a pair of O—H⋯O hydrogen bonds, forming a centrosymmetric R22(8) ring motif. This is a very common and stable supramolecular synthon. For example, the crystal structure of 3-acetoxy-2-methylbenzoic acid reveals molecules linked by pairs of O—H⋯O hydrogen bonds, forming such inversion dimers.
Beyond this primary interaction, the cyano group and the methyl group of this compound would also play a crucial role in the crystal packing. The cyano group can participate in weaker C—H⋯N hydrogen bonds or dipole-dipole interactions. The methyl group, while primarily involved in van der Waals interactions, can also influence the local packing arrangement.
The interplay of these different interactions would result in a specific three-dimensional packing arrangement. Analysis of the crystal structure of related compounds, such as 2-(2-Methyl-benzoyl)benzoic acid, reveals catemeric aggregation involving O-H⋯O hydrogen bonds, showcasing the diversity of hydrogen bonding patterns that can arise from seemingly subtle changes in molecular structure.
Emerging Research Frontiers and Future Directions for 2 Cyano 6 Methylbenzoic Acid
Design and Synthesis of Photoresponsive and Redox-Active Derivatives
The development of molecules that can respond to external stimuli, such as light and electrical potential, is a cornerstone of modern materials science. The aromatic scaffold of 2-cyano-6-methylbenzoic acid provides a robust platform for the incorporation of photoresponsive and redox-active moieties.
Photoresponsive Derivatives: Future research may focus on integrating photochromic units, such as azobenzenes or spiropyrans, into the structure of this compound. The synthesis of such derivatives could be envisioned through esterification or amidation reactions involving the carboxylic acid group, or through modification of the methyl group. The resulting molecules could exhibit reversible changes in their geometric and electronic properties upon irradiation with light of specific wavelengths. These changes could, in turn, modulate their absorption spectra, fluorescence, or binding affinities, making them suitable for applications in optical data storage, molecular switches, and photopharmacology.
Redox-Active Derivatives: The incorporation of redox-active groups, such as ferrocene (B1249389) or triphenylamine, could impart interesting electrochemical properties to this compound derivatives. For instance, novel triarylamines containing a benzoic acid group have been synthesized and shown to possess columnar liquid crystalline behavior and low oxidation potentials, making them suitable as organic semiconductors. nih.gov A similar approach could be applied to this compound, potentially leading to new materials for organic electronics, electrocatalysis, and redox-flow batteries. nih.gov The nitrile group could also be a target for redox chemistry, offering further avenues for creating electrochemically active molecules.
Integration into Smart Materials and Responsive Systems
"Smart" or "responsive" materials are designed to change their properties in a controlled and predictable manner in response to external stimuli such as temperature, pH, light, or chemical analytes. The functional groups of this compound make it an attractive candidate for integration into such systems.
The carboxylic acid moiety provides a handle for pH-responsiveness. In polymeric systems, the protonation state of the carboxylic acid can influence the polymer's solubility, conformation, and swelling behavior. By incorporating this compound as a monomer or a pendant group in a polymer chain, it may be possible to create hydrogels or films that respond to changes in pH. The nitrile group offers a site for coordination with metal ions or for participation in specific non-covalent interactions, which could be exploited to create materials that respond to the presence of certain chemical species.
Furthermore, the integration of the aforementioned photoresponsive or redox-active derivatives of this compound into polymer matrices or self-assembled monolayers could lead to the development of macroscopic materials that change their shape, color, or conductivity in response to light or electrical input.
Bio-inspired Synthetic Routes and Biomimetic Transformations
Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of benzoic acids in plants involves a complex network of enzymatic reactions that proceed with high efficiency and selectivity under mild conditions. nih.gov While there are no known natural sources of this compound, the principles of biosynthesis can guide the development of more sustainable and environmentally friendly synthetic routes.
Future research could explore the use of engineered enzymes or whole-cell biocatalysts to perform key transformations in the synthesis of this compound and its derivatives. For example, enzymes could be developed to catalyze the selective oxidation of a methyl group on a substituted toluene (B28343) precursor or to introduce the cyano group in a regioselective manner.
Biomimetic transformations, which mimic biological processes, also offer a promising avenue for the synthesis of complex molecules. For example, computational studies have been used to understand the reliability of proposed biomimetic connections in the synthesis of natural products. thieme-connect.de Similar computational and experimental approaches could be applied to design biomimetic syntheses of functional derivatives of this compound.
Applications in Chemo- and Biosensor Development
The ability to detect specific chemical or biological analytes with high sensitivity and selectivity is crucial in fields ranging from environmental monitoring to medical diagnostics. The structure of this compound suggests its potential utility in the development of both chemosensors and biosensors.
Chemosensors: The nitrile and carboxylic acid groups can act as binding sites for specific metal ions or small organic molecules. By functionalizing a fluorescent or colorimetric reporter molecule with this compound, it may be possible to create a chemosensor that signals the presence of a target analyte through a change in its optical properties.
Biosensors: Benzoic acid and its derivatives are common metabolites and industrial compounds, making them important targets for biosensing. Researchers have developed synthetic biosensors for the detection of benzoic acid derivatives in microorganisms like Saccharomyces cerevisiae. frontiersin.orgnih.govresearchgate.net These biosensors often rely on transcription factors that recognize specific benzoic acid derivatives. While not yet demonstrated for this compound, this compound could potentially be a target for a specifically engineered biosensor. Such a biosensor could be used for high-throughput screening of microbial strains engineered to produce novel compounds or for monitoring environmental contamination. Furthermore, cell-free biosensors have been developed to detect benzoic acid in various consumer products, highlighting the potential for creating portable and rapid diagnostic tools. nature.com
| Sensor Type | Potential Analyte | Sensing Principle |
| Chemosensor | Metal Ions | Coordination with nitrile and carboxyl groups leading to an optical signal. |
| Biosensor | This compound | Specific recognition by an engineered transcription factor in a microbial or cell-free system. |
| Metamaterial Sensor | Benzoic Acid | Changes in the refractive index upon analyte binding to a metasurface, detected by shifts in the terahertz resonance frequency. mdpi.com |
Exploration of Stereoselective Syntheses Utilizing Chiral Derivatives of this compound
The development of methods for the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, particularly in the pharmaceutical industry. While this compound itself is achiral, its derivatives can possess chirality, and the parent compound can be used as a starting material in stereoselective syntheses.
Future research could focus on the development of chiral derivatives of this compound that can be used as chiral auxiliaries or ligands in asymmetric catalysis. For example, by resolving a racemic derivative or by synthesizing an enantiomerically pure derivative from a chiral starting material, it may be possible to create a new class of chiral building blocks. These chiral derivatives could then be used to control the stereochemical outcome of a wide range of chemical reactions. ethz.ch
Furthermore, the development of catalytic enantioselective methods for the synthesis of chiral molecules containing the 2-cyano-6-methylbenzoyl moiety is another promising research direction. This could involve the use of chiral catalysts to perform reactions such as asymmetric hydrogenation, alkylation, or cycloaddition on substrates derived from this compound. The resulting enantiomerically enriched products could have interesting biological activities or serve as valuable intermediates in the synthesis of complex target molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyano-6-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : Start with 6-methylsalicylic acid derivatives. Introduce the cyano group via a copper(I)-catalyzed cyanation reaction under anhydrous conditions, using acetonitrile as a solvent .
- Acid catalyst optimization : Use concentrated sulfuric acid or p-toluenesulfonic acid to enhance esterification/decarboxylation steps. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Yield improvement : Purify intermediates via recrystallization (ethanol/water) and confirm purity by melting point analysis (expected range: 210–215°C) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization techniques :
- NMR spectroscopy : Compare and NMR data with analogous benzoic acid derivatives. For example, the cyano group ( in ) and methyl substituents ( in ) should align with predicted shifts .
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and confirm stereoelectronic effects .
- FT-IR : Validate functional groups (C≡N stretch: ~2240 cm, COOH: ~1700 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Critical analysis framework :
- Data validation : Cross-reference bioassay results (e.g., IC values) with independent replicates. Use statistical tools (ANOVA, t-tests) to assess significance, as outlined in IB criteria for data reliability .
- Variable control : Isolate confounding factors (e.g., solvent polarity, pH) by repeating experiments under standardized conditions. For enzyme inhibition studies, ensure buffer systems (e.g., Tris-HCl, pH 7.4) are rigorously controlled .
- Meta-analysis : Apply qualitative research principles to synthesize conflicting findings, emphasizing reproducibility and sample size adequacy .
Q. How can computational models predict the reactivity of this compound in complex reaction systems?
- Methodological approach :
- DFT calculations : Use Gaussian09 or ORCA to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from NIST Chemistry WebBook for validation .
- Docking studies : For biological applications, simulate ligand-receptor interactions (e.g., COX-2 inhibition) using AutoDock Vina. Parameterize force fields to account for the cyano group’s electron-withdrawing effects .
- Solvent effects : Employ COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?
- Protocol design :
- Accelerated degradation studies : Expose the compound to pH 1–13 buffers (37°C, 72 hours). Monitor degradation via HPLC (C18 column, 254 nm) and identify byproducts using LC-MS .
- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
